molecular formula C21H20N2O4S2 B7701523 4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B7701523
M. Wt: 428.5 g/mol
InChI Key: VGPTVHCILIMVKC-UHFFFAOYSA-N
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Description

4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes methoxy, methylsulfamoyl, and phenylsulfanyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 4-methoxybenzoic acid, which undergoes sulfonation to introduce the methylsulfamoyl group. This intermediate is then coupled with 2-(phenylsulfanyl)aniline under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-(methylsulfamoyl)benzoic acid
  • 4-methoxy-3-hydroxyflavone
  • 4-methoxybenzoic acid

Uniqueness

Compared to similar compounds, 4-methoxy-3-(methylsulfamoyl)-N-[2-(phenylsulfanyl)phenyl]benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-methoxy-3-(methylsulfamoyl)-N-(2-phenylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-22-29(25,26)20-14-15(12-13-18(20)27-2)21(24)23-17-10-6-7-11-19(17)28-16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPTVHCILIMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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